6-Chloro-2-(trifluoromethoxy)nicotinic acid

Description

Properties

IUPAC Name |

6-chloro-2-(trifluoromethoxy)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3NO3/c8-4-2-1-3(6(13)14)5(12-4)15-7(9,10)11/h1-2H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMGPEKLXZHLEDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C(=O)O)OC(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221171-91-0 | |

| Record name | 6-Chloro-2-(trifluoromethoxy)nicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical characteristics of 6-Chloro-2-(trifluoromethoxy)nicotinic acid

An In-depth Technical Guide to the Physicochemical Characteristics of 6-Chloro-2-(trifluoromethoxy)nicotinic acid

Authored by a Senior Application Scientist

This guide provides a detailed examination of the physicochemical properties, analytical characterization, and chemical behavior of 6-Chloro-2-(trifluoromethoxy)nicotinic acid. Designed for researchers, chemists, and professionals in drug development, this document synthesizes technical data with practical insights to facilitate its application in advanced chemical synthesis.

Introduction and Strategic Importance

6-Chloro-2-(trifluoromethoxy)nicotinic acid (CAS No: 1221171-91-0) is a highly functionalized pyridine derivative of significant interest in medicinal chemistry and agrochemical research.[1][2][3] Its unique molecular architecture, featuring a nicotinic acid core substituted with a chlorine atom and a trifluoromethoxy group, provides a powerful scaffold for developing novel therapeutic agents and specialized chemicals.

The trifluoromethoxy (-OCF₃) group is a critical bioisostere for other functional groups and is known to enhance metabolic stability, increase lipophilicity, and improve cell membrane permeability of a molecule.[1] These properties can lead to improved pharmacokinetic profiles in drug candidates. The chlorine atom at the 6-position serves as a versatile synthetic handle for further molecular elaboration through nucleophilic substitution reactions, allowing for the construction of diverse chemical libraries.[1] Consequently, this compound is a valuable intermediate in the synthesis of pharmaceuticals targeting a range of conditions, including neurological disorders and infectious diseases.[1]

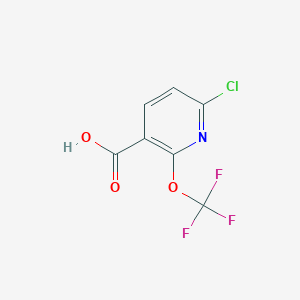

Caption: Molecular structure of 6-Chloro-2-(trifluoromethoxy)nicotinic acid.

Core Physicochemical Properties

The physical and chemical properties of a compound are fundamental to its handling, reactivity, and application. The data below has been compiled from various chemical databases and supplier information.

| Property | Value | Source(s) |

| CAS Number | 1221171-91-0 | [1] |

| Molecular Formula | C₇H₃ClF₃NO₃ | [1][4] |

| Molecular Weight | 241.55 g/mol | [1] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 113–120 °C | [1] |

| Boiling Point | ~272.2 °C at 760 mmHg | [1] |

| Acidity (pKa) | Not experimentally determined; predicted to be acidic. |

Solubility Profile

-

Lipophilic Character : The trifluoromethoxy (-OCF₃) and chloro (-Cl) substituents significantly increase lipophilicity.[1]

-

Hydrophilic Character : The carboxylic acid (-COOH) group provides a site for hydrogen bonding and deprotonation, conferring some solubility in polar protic solvents and aqueous bases.

It is expected to be soluble in polar organic solvents such as methanol, ethanol, acetonitrile, and dimethylformamide (DMF). Its solubility in nonpolar solvents like hexanes is likely to be low.

Acidity and pKa

The primary acidic proton is that of the carboxylic acid group. The pKa of nicotinic acid itself is approximately 4.85. For 6-Chloro-2-(trifluoromethoxy)nicotinic acid, the pKa is expected to be significantly lower (more acidic) due to the strong electron-withdrawing inductive effects of the chlorine and trifluoromethoxy groups. These groups stabilize the conjugate base (carboxylate anion), thereby increasing the acidity of the parent molecule. For context, the predicted pKa of the related compound 6-(trifluoromethyl)nicotinic acid is 2.96.[5]

Spectroscopic and Analytical Characterization

A multi-technique approach is essential for the unambiguous confirmation of structure and purity. The following section outlines the key analytical methods and the rationale for their use.

Caption: A typical analytical workflow for compound characterization.

Mass Spectrometry (MS)

-

Expertise & Rationale : High-Resolution Mass Spectrometry (HRMS), using techniques like ESI-Q-TOF or Orbitrap, is indispensable for confirming the elemental composition. It provides an exact mass measurement, allowing for the differentiation between compounds with the same nominal mass.[1]

-

Methodology :

-

Sample Preparation : Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion : Introduce the sample into the mass spectrometer via direct infusion or through an LC system.

-

Ionization : Use electrospray ionization (ESI) in both positive and negative modes. The negative mode is often preferred for carboxylic acids, detecting the deprotonated molecule [M-H]⁻. The positive mode may show the protonated molecule [M+H]⁺.

-

Analysis : Acquire the full scan mass spectrum.

-

-

Expected Results :

-

[M-H]⁻ : Calculated m/z = 239.9681, Observed m/z should be within 5 ppm.

-

[M+H]⁺ : Calculated m/z = 241.9826, Observed m/z should be within 5 ppm.[4]

-

The characteristic isotopic pattern of one chlorine atom (³⁵Cl/³⁷Cl ratio of ~3:1) should be observable in the mass spectrum.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Expertise & Rationale : NMR is the most powerful technique for elucidating the precise molecular structure, including the substitution pattern on the pyridine ring. A combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by 2D experiments like HSQC and HMBC, provides definitive structural proof.[1]

-

Expected ¹H NMR Spectrum (in CDCl₃ or DMSO-d₆):

-

Two signals are expected in the aromatic region, corresponding to the two protons on the pyridine ring.

-

These protons will appear as doublets due to coupling with each other. The proton at the 5-position will couple with the proton at the 4-position.

-

A broad singlet for the carboxylic acid proton (-COOH) will be observed at a downfield chemical shift (>10 ppm), which is exchangeable with D₂O.

-

-

Expected ¹⁹F NMR Spectrum :

-

A single sharp signal is expected for the three equivalent fluorine atoms of the -OCF₃ group.

-

-

Expected ¹³C NMR Spectrum :

-

Seven distinct carbon signals are expected: five for the pyridine ring carbons, one for the carboxylic acid carbonyl, and one for the trifluoromethoxy carbon (which will appear as a quartet due to coupling with the three fluorine atoms).

-

Infrared (IR) Spectroscopy

-

Expertise & Rationale : IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.

-

Methodology :

-

Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

-

Acquire the spectrum, typically from 4000 to 400 cm⁻¹.

-

-

Expected Characteristic Absorption Bands :

-

~3300–2500 cm⁻¹ : Broad O-H stretch from the carboxylic acid.

-

~1700 cm⁻¹ : Strong C=O stretch from the carboxylic acid.

-

~1600, 1450 cm⁻¹ : C=C and C=N stretching vibrations of the pyridine ring.

-

~1250–1000 cm⁻¹ : Strong C-F and C-O stretching vibrations from the trifluoromethoxy group.

-

~800–600 cm⁻¹ : C-Cl stretch.

-

Chemical Reactivity and Stability

Understanding the reactivity of 6-Chloro-2-(trifluoromethoxy)nicotinic acid is crucial for its use as a synthetic intermediate.

-

Nucleophilic Aromatic Substitution : The chlorine atom at the 6-position is activated towards nucleophilic substitution by the electron-withdrawing nature of the ring nitrogen and the other substituents. It can be displaced by various nucleophiles (e.g., amines, alkoxides, thiols) under appropriate conditions to generate a wide array of derivatives.[1]

-

Carboxylic Acid Reactions : The -COOH group undergoes standard transformations, including:

-

Esterification : Reaction with alcohols under acidic conditions.

-

Amide Formation : Activation (e.g., with SOCl₂ or coupling reagents like HATU) followed by reaction with amines.

-

-

Stability : The trifluoromethoxy group is known for its high chemical and thermal stability, making it robust under many reaction conditions.[6]

Caption: Key synthetic transformations of the title compound.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed.

-

Personal Protective Equipment (PPE) : Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[7]

-

Handling : Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7][8] Avoid contact with skin and eyes.[8] Wash hands thoroughly after handling.[9]

-

Hazards : This compound is classified as causing skin irritation and serious eye irritation.[7][10][11] It may also cause respiratory irritation.[7]

-

Storage : Store in a tightly closed container in a dry, well-ventilated place under an inert atmosphere at room temperature.[10]

Conclusion

6-Chloro-2-(trifluoromethoxy)nicotinic acid is a specialty chemical with a unique combination of functional groups that make it a highly valuable building block in modern synthetic chemistry. Its well-defined physicochemical properties, coupled with its versatile reactivity at both the chloro and carboxylic acid positions, provide a robust platform for the synthesis of complex molecules with desirable pharmacological and agrochemical profiles. A thorough understanding of its analytical characterization and safe handling procedures, as outlined in this guide, is essential for its effective and responsible use in research and development.

References

-

Benchchem. 6-Chloro-2-(trifluoromethoxy)nicotinic Acid | CAS 1221171-91-0.

-

BASF. Safety data sheet.

-

PubChem. 6-Chloro-4-(trifluoromethyl)nicotinic acid | C7H3ClF3NO2 | CID 2783382.

-

ChemicalBook. 6-(Trifluoromethyl)nicotinic acid CAS#: 231291-22-8.

-

ChemicalBook. Synthesis of 6-(Trifluoromethyl)nicotinic acid.

-

PubChemLite. 6-chloro-2-(trifluoromethoxy)nicotinic acid (C7H3ClF3NO3).

-

Fisher Scientific. SAFETY DATA SHEET.

-

Sigma-Aldrich. SAFETY DATA SHEET.

-

6-Chloro-2-(trifluoromethyl)nicotinic acid.

-

PrepChem.com. Synthesis of 6-chloronicotinic acid.

-

ChemBK. 2-chloro-6-trifluoromethyl nicotinic acid.

-

Sigma-Aldrich. 6-chloro-4-(trifluoromethyl)nicotinic acid.

-

Sokolenko, T. M., & Yagupolskii, Yu. L. (2024). 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. Journal of Organic and Pharmaceutical Chemistry, 22(1), 22–30.

-

Synquest Labs. 6-(Chlorodifluoromethyl)nicotinic acid Safety Data Sheet.

-

Sigma-Aldrich. 6-Chloro-2-(trifluoromethyl)nicotinic acid | 261635-83-0.

-

Exploring 6-(Trifluoromethyl)nicotinic Acid: Properties and Applications.

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001406).

-

ChemicalBook. 6-Chloronicotinic acid(5326-23-8) 1H NMR spectrum.

-

Xi'an Suga Medical Technology Co., Ltd. 6-chloro-2-(trifluoromethoxy)nicotinic acid|1221171-91-0.

-

Fuji Chemical Industries. 6-CHLORO-2-(TRIFLUOROMETHOXY)NICOTINIC ACID.

-

PubChem. 2-Chloro-6-(trifluoromethyl)nicotinic acid | C7H3ClF3NO2 | CID 2778210.

-

Chemos GmbH & Co.KG. Safety Data Sheet: Nicotinic acid.

-

Analytical methods.

-

MDPI. Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements.

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001488).

-

ChemicalBook. Nicotinic acid(59-67-6) 1H NMR spectrum.

-

ChemicalBook. 6-chloro-2-(trifluoroMethoxy)nicotinic acid.

-

National Institute of Standards and Technology. Niacin - the NIST WebBook.

Sources

- 1. 6-Chloro-2-(trifluoromethoxy)nicotinic Acid|CAS 1221171-91-0 [benchchem.com]

- 2. 6-chloro-2-(trifluoromethoxy)nicotinic acid|1221171-91-0-西å®éå å»è¯ç§ææéå ¬å¸ [cochemical.com]

- 3. 1221171-91-0・6-CHLORO-2-(TRIFLUOROMETHOXY)NICOTINIC ACID・6-CHLORO-2-(TRIFLUOROMETHOXY)NICOTINIC ACID【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 4. PubChemLite - 6-chloro-2-(trifluoromethoxy)nicotinic acid (C7H3ClF3NO3) [pubchemlite.lcsb.uni.lu]

- 5. 6-(Trifluoromethyl)nicotinic acid CAS#: 231291-22-8 [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. synquestlabs.com [synquestlabs.com]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. 6-Chloro-2-(trifluoromethyl)nicotinic acid | 261635-83-0 [sigmaaldrich.com]

- 11. 6-chloro-2-(trifluoroMethoxy)nicotinic acid | 1221171-91-0 [amp.chemicalbook.com]

An In-depth Technical Guide to 6-Chloro-2-(trifluoromethoxy)nicotinic acid: A Key Building Block in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 6-Chloro-2-(trifluoromethoxy)nicotinic acid, a fluorinated pyridine derivative of significant interest in medicinal chemistry and agrochemical research. We will delve into its molecular structure, physicochemical properties, synthetic considerations, and its emerging applications as a strategic building block in the design of novel bioactive molecules.

Introduction: The Strategic Importance of Fluorinated Nicotinic Acids

6-Chloro-2-(trifluoromethoxy)nicotinic acid (CAS No. 1221171-91-0) is a specialized heterocyclic compound that combines the key structural features of a nicotinic acid backbone with a chlorine atom and a trifluoromethoxy group. This unique combination of functional groups makes it a highly valuable intermediate in the synthesis of complex molecular architectures. The incorporation of fluorine-containing moieties, such as the trifluoromethoxy group, is a well-established strategy in drug discovery to enhance a molecule's metabolic stability, lipophilicity, and bioavailability. The presence of the chlorine atom and the carboxylic acid group provides versatile handles for further chemical modifications, such as amide coupling and esterification, allowing for the creation of diverse compound libraries for biological screening.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of 6-Chloro-2-(trifluoromethoxy)nicotinic acid are summarized below, providing essential data for its handling, characterization, and use in synthetic chemistry.

| Property | Value | Source |

| CAS Number | 1221171-91-0 | |

| Molecular Formula | C₇H₃ClF₃NO₃ | |

| Molecular Weight | 241.55 g/mol | |

| Appearance | White crystalline solid | |

| Melting Point | 113°C to 120°C | |

| Purity Specification | ≥ 95% |

Molecular Structure Diagram:

Caption: 2D structure of 6-Chloro-2-(trifluoromethoxy)nicotinic acid.

Synthetic Approaches: A Discussion of Methodologies

A general and logical approach would be the synthesis of a suitable precursor, such as a substituted pyridine, followed by oxidation of a methyl or other alkyl group at the 3-position to the carboxylic acid. For instance, the synthesis of nicotinic acid and its derivatives often involves the oxidation of 3-methylpyridine or 5-ethyl-2-methylpyridine.

A potential synthetic workflow could be envisioned as follows:

Caption: A plausible high-level workflow for the synthesis of 6-Chloro-2-(trifluoromethoxy)nicotinic acid.

The introduction of the trifluoromethoxy group can be a challenging step, often requiring specialized reagents and conditions. Similarly, achieving regioselective chlorination at the 6-position would be a critical aspect of the synthesis. The final oxidation step to form the carboxylic acid would need to be compatible with the existing functional groups.

For closely related compounds, such as 2-chloronicotinic acid, preparation methods often involve the chlorination of nicotinic acid N-oxide, followed by hydrolysis. The synthesis of 6-(trifluoromethyl)nicotinic acid has been achieved through the catalytic hydrogenation of 2-chloro-6-(trifluoromethyl)nicotinic acid, demonstrating a method for dehalogenation. These established reactions provide a toolbox for chemists to devise a specific and optimized synthesis for 6-Chloro-2-(trifluoromethoxy)nicotinic acid.

Applications in Drug Discovery and Agrochemical Research

6-Chloro-2-(trifluoromethoxy)nicotinic acid serves as a crucial intermediate in the development of novel bioactive compounds, with potential applications in both the pharmaceutical and agrochemical sectors.

Pharmaceutical Applications

This compound is a valuable precursor for the synthesis of new therapeutic agents. Nicotinic acid derivatives are known to exhibit a wide range of biological activities, and the introduction of the trifluoromethoxy group can significantly enhance their pharmacological properties. Derivatives of this scaffold have been investigated for their potential as anti-infective agents. While direct studies on 6-Chloro-2-(trifluoromethoxy)nicotinic acid are limited, research on analogous compounds provides valuable insights. For example, derivatives of 2-amino-6-(trifluoromethyl)nicotinic acid have demonstrated inhibitory activity against HIV-1 reverse transcriptase, suggesting the potential of this class of compounds in antiviral drug discovery.

Agrochemical Applications

Trifluoromethylpyridines are a well-established class of compounds in the agrochemical industry, used for crop protection. 6-Chloro-2-(trifluoromethoxy)nicotinic acid can be used in the synthesis of neonicotinoid-like insecticides. The unique electronic properties conferred by the trifluoromethoxy and chloro substituents can lead to compounds with enhanced insecticidal activity and favorable environmental profiles.

Experimental Workflow: Utilization as a Building Block in Parallel Synthesis

The true utility of 6-Chloro-2-(trifluoromethoxy)nicotinic acid for drug discovery and agrochemical research lies in its role as a versatile building block for the creation of compound libraries. A typical experimental workflow would involve the parallel synthesis of a series of amides or esters to explore the structure-activity relationship (SAR).

Step-by-Step Protocol for Amide Library Synthesis:

-

Activation of the Carboxylic Acid:

-

Dissolve 6-Chloro-2-(trifluoromethoxy)nicotinic acid in a suitable aprotic solvent (e.g., dichloromethane or dimethylformamide).

-

Add a coupling agent (e.g., HATU, HOBt/EDC) and a non-nucleophilic base (e.g., diisopropylethylamine).

-

Stir the mixture at room temperature for 30-60 minutes to form the activated ester.

-

-

Amide Formation:

-

In a parallel reactor system, add a library of primary or secondary amines to individual reaction vessels.

-

Add the activated ester solution of 6-Chloro-2-(trifluoromethoxy)nicotinic acid to each reaction vessel containing a unique amine.

-

Allow the reactions to proceed at room temperature or with gentle heating until completion, monitoring by an appropriate analytical technique (e.g., LC-MS).

-

-

Work-up and Purification:

-

Once the reactions are complete, perform an aqueous work-up to remove excess reagents and byproducts.

-

Purify the resulting amide products using techniques such as column chromatography or preparative HPLC.

-

-

Characterization and Biological Screening:

-

Confirm the structure and purity of each compound in the library using analytical methods (e.g., NMR, LC-MS).

-

Submit the purified compounds for biological screening to assess their activity in relevant assays.

-

This workflow allows for the rapid generation of a diverse set of derivatives, which is a cornerstone of modern hit-to-lead optimization in drug discovery.

Conclusion

6-Chloro-2-(trifluoromethoxy)nicotinic acid is a highly functionalized building block with significant potential for the development of new pharmaceuticals and agrochemicals. Its unique combination of a reactive carboxylic acid, a modifiable chloro group, and a property-enhancing trifluoromethoxy group makes it an attractive starting material for synthetic chemists. While detailed synthetic procedures for this specific molecule are not widely published, its preparation can be approached through established methods for related nicotinic acid derivatives. The continued exploration of the chemistry and biological activity of compounds derived from this scaffold is likely to yield novel and impactful discoveries in the years to come.

References

- Google Patents.

- Google Patents. CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid.

- Sokolenko, T. M., & Yagupolskii, Yu. L. (2024). 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. Journal of Organic and Pharmaceutical Chemistry, 22(1), 22-30.

- Google Patents. US8367617B2 - Crystalline peptide epoxy ketone protease inhibitors and the synthesis of amino acid keto-epoxides.

-

PubChem. A kind of method for metal oxide catalyzed synthesis of poly(ethylene methylphosphonate) - Patent CN-107814939-B. [Link]

- Google Patents. US10709691B2 - Pharmaceutical dosage forms. 10

An In-depth Technical Guide to the Synthesis of 6-Chloro-2-(trifluoromethoxy)nicotinic acid

Introduction

6-Chloro-2-(trifluoromethoxy)nicotinic acid is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The unique combination of a chlorine atom, a trifluoromethoxy group, and a carboxylic acid on the pyridine scaffold makes it a valuable building block for the synthesis of novel therapeutic agents. The trifluoromethoxy group, in particular, is often incorporated into bioactive molecules to enhance properties such as metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive overview of a plausible synthetic pathway for 6-Chloro-2-(trifluoromethoxy)nicotinic acid, grounded in established chemical principles and analogous transformations reported in the scientific literature.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic analysis of the target molecule suggests a strategy centered on the construction of the substituted pyridine ring, followed by functional group interconversions. Key disconnections point towards a multi-step synthesis commencing from readily available starting materials. The core challenge lies in the regioselective introduction of the three distinct substituents onto the pyridine core.

Our proposed synthetic strategy prioritizes the construction of a suitably substituted pyridine ring, followed by the introduction of the carboxylic acid functionality. This approach allows for greater control over the regiochemistry and leverages well-established pyridine synthesis methodologies.

Proposed Synthetic Pathway

The synthesis of 6-Chloro-2-(trifluoromethoxy)nicotinic acid can be envisioned through a multi-step sequence, beginning with the formation of a substituted pyridine core.

Diagram of the Proposed Synthetic Pathway

Caption: Proposed synthetic route for 6-Chloro-2-(trifluoromethoxy)nicotinic acid.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of a Substituted Pyridone (Intermediate 1)

The synthesis commences with the construction of a pyridone ring, a versatile intermediate in pyridine chemistry. A plausible approach involves the condensation of an enamine with a 1,3-dicarbonyl compound, a variation of the Hantzsch pyridine synthesis.

Protocol:

-

React an appropriate β-ketoester with an enamine derived from a suitable amine and a β-dicarbonyl compound.

-

The reaction is typically carried out in a protic solvent such as ethanol or acetic acid, often with heating.

-

Upon completion, the reaction mixture is cooled, and the precipitated pyridone is collected by filtration and purified by recrystallization.

Causality and Expertise: The choice of a pyridone intermediate is strategic as the hydroxyl group can be readily converted to a chlorine atom in a subsequent step. This approach offers better regiochemical control compared to direct chlorination of a pyridine ring.

Step 2: Chlorination to Yield a 2,6-Dichloropyridine Derivative (Intermediate 2)

The pyridone is then converted to the corresponding dichloro derivative.

Protocol:

-

Treat the substituted pyridone with a strong chlorinating agent such as phosphorus oxychloride (POCl₃) or a mixture of phosphorus pentachloride (PCl₅) and POCl₃.

-

The reaction is typically performed at elevated temperatures.

-

After the reaction is complete, the excess chlorinating agent is carefully quenched, and the product is extracted with an organic solvent.

-

Purification is achieved through chromatography or distillation.

Trustworthiness: This chlorination reaction is a standard and reliable method for the conversion of pyridones to chloropyridines. The use of excess chlorinating agent ensures complete conversion.

Step 3: Selective Monohydrolysis to a 6-Chloro-2-hydroxypyridine Derivative (Intermediate 3)

Selective hydrolysis of one of the chlorine atoms is a critical step to differentiate the two positions.

Protocol:

-

The 2,6-dichloropyridine derivative is subjected to controlled hydrolysis using a base such as sodium hydroxide in a mixed solvent system (e.g., water/dioxane).

-

The reaction temperature and time are carefully monitored to favor mono-hydrolysis. The 2-position is generally more susceptible to nucleophilic substitution.

-

Acidification of the reaction mixture precipitates the 6-chloro-2-hydroxypyridine derivative, which is then isolated.

Authoritative Grounding: The regioselectivity of nucleophilic aromatic substitution on dihalopyridines is a well-documented phenomenon, with the 2- and 6-positions being more activated towards substitution than other positions.

Step 4: Introduction of the Trifluoromethoxy Group (Intermediate 4)

The hydroxyl group is then converted to the desired trifluoromethoxy group. This transformation can be challenging and often requires specialized reagents.

Protocol:

-

The 6-chloro-2-hydroxypyridine derivative is deprotonated with a suitable base (e.g., sodium hydride) to form the corresponding pyridoxide.

-

The pyridoxide is then treated with a trifluoromethylating agent that can act as a source of "CF₃O⁻". Reagents like the Togni reagent or similar electrophilic trifluoromethoxylating agents can be employed.[1]

-

Alternatively, a radical trifluoromethoxylation pathway could be explored.[2]

-

The reaction is typically carried out in an aprotic solvent under anhydrous conditions.

-

Purification of the product is generally achieved by column chromatography.

Mechanistic Insight: The reaction likely proceeds through the formation of a pyridoxide anion, which then attacks the electrophilic trifluoromethoxylating agent. The choice of reagent is critical for achieving good yields and avoiding side reactions.

Visualization of the Trifluoromethoxylation Step

Caption: Key steps in the introduction of the trifluoromethoxy group.

Step 5: Carboxylation to Yield the Final Product

The final step involves the introduction of the carboxylic acid group at the 3-position. This can be achieved through a directed metalation-carboxylation sequence.

Protocol:

-

The 6-chloro-2-(trifluoromethoxy)pyridine derivative is treated with a strong base, such as lithium diisopropylamide (LDA), at low temperature (e.g., -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF). This selectively deprotonates the 3-position.

-

The resulting lithiated intermediate is then quenched with solid carbon dioxide (dry ice).

-

An acidic workup protonates the carboxylate to yield the final product, 6-chloro-2-(trifluoromethoxy)nicotinic acid.

-

The product is then purified by recrystallization or chromatography.

Expertise & Experience: Directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. The choice of a strong, non-nucleophilic base like LDA is crucial to avoid side reactions. The low reaction temperature is necessary to maintain the stability of the organolithium intermediate. A similar strategy has been used for the synthesis of 5-trifluoromethoxy-substituted nicotinic acid.[3]

Summary of Key Transformations and Reagents

| Step | Transformation | Key Reagents and Conditions |

| 1 | Pyridone Ring Formation | β-ketoester, enamine, protic solvent, heat |

| 2 | Chlorination | POCl₃ or PCl₅/POCl₃, heat |

| 3 | Selective Hydrolysis | NaOH, water/dioxane, controlled temperature |

| 4 | Trifluoromethoxylation | Base (e.g., NaH), electrophilic trifluoromethoxylating agent, aprotic solvent |

| 5 | Carboxylation | LDA, THF, -78 °C, then CO₂, followed by acidic workup |

Conclusion

The synthesis of 6-chloro-2-(trifluoromethoxy)nicotinic acid presents a challenging yet achievable goal for the experienced synthetic chemist. The proposed pathway leverages a combination of classical heterocyclic chemistry and modern synthetic methodologies to construct this highly functionalized molecule. Careful optimization of each step, particularly the trifluoromethoxylation and carboxylation reactions, will be critical for achieving a successful and efficient synthesis. The insights provided in this guide, based on established chemical principles and analogous transformations, offer a solid foundation for researchers and drug development professionals seeking to access this valuable chemical entity.

References

-

Kiss, L., Ferreira, H. S., & Learmonth, D. (2008). Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors. Organic Letters, 10(9), 1835–1837. [Link]

-

The Chemical Synthesis of Trifluoromethyl Pyridine Derivatives: A Practical Guide. (2026, January 6). BORONICESTORE. [Link]

-

Kiss, L., Ferreira, H. S., & Learmonth, D. (2008). Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors. ACS Publications. [Link]

-

Shimizu, M., & Hiyama, T. (2005). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Fluorine Chemistry, 126(5), 575-585. [Link]

-

New method for introducing fluorinated components into molecules. (2024, May 16). University of Münster. [Link]

-

Kiss, L., Ferreira, H. S., & Learmonth, D. A. (2008). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Organic letters, 10(9), 1835–1837. [Link]

-

T. M. Sokolenko, Yu. L. Yagupolskii. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science, 6(12), 7034-7039*. [Link]

-

Winter, M. (2024). Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Freie Universität Berlin. [Link]

-

Kiss, L., Ferreira, H. S., & Learmonth, D. (2008). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Semantic Scholar. [Link]

-

Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors. (2025, August 10). ResearchGate. [Link]

-

Manetti, F. (2017). Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. Molecules, 22(12), 2136. [Link]

-

Khalil, N., Ahmed, E., et al. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Semantic Scholar. [Link]

-

El-Sayed, M. A. A., et al. (2021). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 114, 105123. [Link]

-

Methods to Produce Nicotinic Acid with Potential Industrial Applications. (n.d.). ResearchGate. [Link]

-

Khalil, N. A., et al. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Chemical & pharmaceutical bulletin, 61(9), 985–994. [Link]

-

Synthesis of 6-chloro-nicotinic acid N-methylamide. (n.d.). PrepChem.com. [Link]

-

Sokolenko, T. M., & Yagupolskii, Yu. L. (2024). 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. Journal of Organic and Pharmaceutical Chemistry, 22(1), 22-30. [Link]

-

Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. (2025, June 4). Frontiers. [Link]

- Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. (n.d.).

- Preparation method of 4-trifluoromethyl nicotinic acid. (n.d.).

-

Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. (2025, June 3). Frontiers. [Link]

-

Methods to Produce Nicotinic Acid with Potential Industrial Applications. (2022, January 20). PMC - NIH. [Link]

Sources

An In-Depth Technical Guide on the Safety and Handling of 6-Chloro-2-(trifluoromethoxy)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-2-(trifluoromethoxy)nicotinic acid is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug development. Its unique structural motifs, combining a chlorinated pyridine ring with a trifluoromethoxy group, make it a valuable building block for synthesizing novel compounds with potential therapeutic applications. However, as with any specialized chemical reagent, a thorough understanding of its properties and associated hazards is paramount to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the safety and handling protocols for 6-Chloro-2-(trifluoromethoxy)nicotinic acid, grounded in established safety data and best practices in chemical hygiene.

Section 1: Chemical and Physical Properties

A foundational aspect of safe handling is a clear understanding of the substance's physical and chemical characteristics.

| Property | Value | Source |

| Molecular Formula | C7H3ClF3NO3 | [1] |

| Molecular Weight | 240.97536 Da (Monoisotopic) | [1] |

| Appearance | White, wooly crystalline needles | [2] |

| Boiling Point | 272.2±35.0 °C (Predicted) | [2] |

| Density | 1.637±0.06 g/cm3 (Predicted) | [2] |

| pKa | 1.97±0.36 (Predicted) | [2] |

| Storage Temperature | 2-8°C | [2] |

The predicted low pKa suggests that 6-Chloro-2-(trifluoromethoxy)nicotinic acid is a relatively strong acid. Its crystalline form indicates that inhalation of dust particles is a potential route of exposure.

Section 2: Hazard Identification and Risk Assessment

Based on available safety data sheets (SDS) for structurally similar compounds, 6-Chloro-2-(trifluoromethoxy)nicotinic acid is classified as a hazardous substance. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.

GHS Hazard Classification:

-

Eye Irritation (Category 2A): Causes serious eye irritation.[3][4]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[3][4]

Hazard Statements:

Hazard Pictogram:

The causality behind these classifications lies in the acidic nature of the carboxylic acid group and the potential for the halogenated components to react with biological tissues. The trifluoromethoxy group can enhance the compound's reactivity and ability to penetrate skin.

Section 3: Safe Handling and Exposure Control

A multi-layered approach to exposure control is essential when working with this compound. This involves a combination of engineering controls, administrative controls, and personal protective equipment (PPE).

Engineering Controls

The primary line of defense is to minimize the generation of and exposure to airborne dust or aerosols.

-

Ventilation: All handling of solid 6-Chloro-2-(trifluoromethoxy)nicotinic acid should be conducted in a well-ventilated area.[3][4] A certified chemical fume hood is the recommended engineering control for weighing, transferring, and preparing solutions.

-

Emergency Equipment: Emergency eyewash stations and safety showers must be readily accessible in the immediate vicinity of any potential exposure.[3]

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE provide a crucial barrier between the researcher and the chemical.

-

Eye and Face Protection: Chemical safety goggles or safety glasses with side-shields are mandatory.[3][5] A face shield should also be worn when there is a significant risk of splashing.[3]

-

Hand Protection: Wear suitable protective gloves.[3] Nitrile or neoprene gloves are generally recommended for handling halogenated organic compounds. Gloves must be inspected before use and disposed of properly after handling.[5]

-

Skin and Body Protection: A lab coat or other suitable protective clothing should be worn to prevent skin contact.[3]

-

Respiratory Protection: If working outside of a fume hood or if dust generation is unavoidable, a NIOSH-approved respirator with a particulate filter (P95 or P100) is necessary.[5]

Hygiene Measures

Good laboratory hygiene practices are a critical component of safe handling.

-

Wash hands thoroughly with soap and water after handling the product and before breaks or leaving the laboratory.[3][4]

-

Do not eat, drink, or smoke in areas where this chemical is handled or stored.[3]

-

Contaminated clothing should be removed immediately and washed before reuse.[3][4]

Caption: Workflow for Safely Handling 6-Chloro-2-(trifluoromethoxy)nicotinic acid.

Section 4: First-Aid Measures

In the event of accidental exposure, immediate and appropriate first-aid is crucial.

| Exposure Route | First-Aid Procedure | Source |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention. | [3][4] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention. | [3][4] |

| Eye Contact | Immediately rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. | [3][4] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention. | [3] |

Section 5: Storage and Stability

Proper storage is essential to maintain the chemical's integrity and prevent hazardous situations.

-

Storage Conditions: Store in a cool, dry, and well-ventilated area.[4] The recommended storage temperature is between 2-8°C.[2] Keep the container tightly closed when not in use.[3]

-

Incompatible Materials: Avoid contact with strong bases and strong oxidizing agents.[3]

-

Stability: The product is stable under normal handling and storage conditions.[3]

-

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products such as carbon oxides, nitrogen oxides, hydrogen chloride, and hydrogen fluoride may be produced.[6]

Section 6: Spill and Waste Disposal

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Evacuate: Evacuate non-essential personnel from the area.

-

Ventilate: Ensure adequate ventilation.

-

Personal Protection: Wear appropriate PPE, including respiratory protection.[5]

-

Containment: Prevent the spill from entering drains or waterways.[5]

-

Cleanup: For solid spills, carefully sweep up the material to avoid generating dust and place it in a suitable, closed container for disposal.[5][6]

-

Decontamination: Clean the spill area thoroughly.

Waste Disposal

All waste materials containing 6-Chloro-2-(trifluoromethoxy)nicotinic acid must be treated as hazardous waste.

-

Dispose of the chemical and its container in accordance with local, regional, and national regulations.[3]

-

It is often recommended to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[5]

-

Do not dispose of the material down the drain.[7]

Section 7: Toxicological Information

While specific toxicological data for 6-Chloro-2-(trifluoromethoxy)nicotinic acid is limited, data from similar nicotinic acid derivatives can provide valuable insights.

-

Acute Toxicity: While not classified as acutely toxic, it may be harmful if swallowed or in contact with skin.[7][8]

-

Carcinogenicity: There is no data available to suggest that this compound is carcinogenic.[9][10]

-

Germ Cell Mutagenicity: No data is available.[8]

-

Reproductive Toxicity: No data is available.[8]

The toxicological properties have not been fully investigated, and therefore, the compound should be handled with the assumption that it is potentially harmful.[8]

Conclusion

6-Chloro-2-(trifluoromethoxy)nicotinic acid is a valuable research chemical that can be handled safely by adhering to the principles of good laboratory practice and the specific guidelines outlined in this document. The core tenets of safe handling for this compound are to minimize exposure through engineering controls and appropriate PPE, to be prepared for emergency situations with established first-aid and spill cleanup procedures, and to dispose of all waste responsibly. By integrating these practices into all experimental workflows, researchers can mitigate the risks associated with this compound and ensure a safe and productive research environment.

References

- Unknown. (2021, May 27).

-

PubChemLite. (n.d.). 6-chloro-2-(trifluoromethoxy)nicotinic acid (C7H3ClF3NO3). Retrieved from [Link]

- Sigma-Aldrich. (2024, September 8).

- Carl ROTH. (n.d.).

- Angene Chemical. (2021, May 1). Safety Data Sheet: 2-Amino-4-(trifluoromethyl)nicotinic acid.

Sources

- 1. PubChemLite - 6-chloro-2-(trifluoromethoxy)nicotinic acid (C7H3ClF3NO3) [pubchemlite.lcsb.uni.lu]

- 2. 6-chloro-2-(trifluoroMethoxy)nicotinic acid | 1221171-91-0 [amp.chemicalbook.com]

- 3. synquestlabs.com [synquestlabs.com]

- 4. aksci.com [aksci.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. fishersci.com [fishersci.com]

- 7. carlroth.com [carlroth.com]

- 8. fishersci.com [fishersci.com]

- 9. cdn.accentuate.io [cdn.accentuate.io]

- 10. angenechemical.com [angenechemical.com]

A Technical Guide to the Solubility of 6-Chloro-2-(trifluoromethoxy)nicotinic Acid in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 6-Chloro-2-(trifluoromethoxy)nicotinic acid (CAS No. 1221171-91-0), a key building block in medicinal and agrochemical research.[1] In the absence of extensive empirical solubility data in public literature, this document establishes a predictive framework based on first principles of physical organic chemistry and structural analysis. We dissect the molecule's constituent parts to forecast its behavior across a spectrum of common organic solvents. To empower researchers with the tools for empirical validation, this guide culminates in a detailed, field-proven protocol for the quantitative determination of solubility via the shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's solubility profile for applications in synthesis, formulation, and screening.

Introduction and Physicochemical Properties

6-Chloro-2-(trifluoromethoxy)nicotinic acid is a substituted pyridine derivative with a molecular formula of C₇H₃ClF₃NO₃ and a molecular weight of 241.55 g/mol .[1] It presents as a white crystalline solid and is of significant interest as a precursor in the synthesis of novel active compounds.[1] Understanding its solubility is paramount for its effective use, influencing reaction kinetics, purification strategies, and the formulation of final products.

Table 1: Core Physicochemical Identifiers of 6-Chloro-2-(trifluoromethoxy)nicotinic acid

| Property | Value | Source |

| CAS Number | 1221171-91-0 | |

| Molecular Formula | C₇H₃ClF₃NO₃ | |

| Molecular Weight | 241.55 g/mol | |

| Physical State | White Crystalline Solid | Inferred from supplier data |

Theoretical Framework for Solubility Prediction

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be miscible.[2] The overall polarity and solubility of 6-Chloro-2-(trifluoromethoxy)nicotinic acid is a composite of the contributions from its distinct functional groups.

Figure 1: A diagram illustrating the contribution of each functional group in 6-Chloro-2-(trifluoromethoxy)nicotinic acid to the primary intermolecular forces that govern its solubility.

-

Pyridine Ring: A heterocyclic aromatic system that contributes moderate polarity and can participate in π-π stacking interactions.

-

Carboxylic Acid Group (-COOH): This is the most polar feature of the molecule. It is a strong hydrogen bond donor and acceptor, which will strongly favor solubility in polar, protic solvents.

-

Chloro Group (-Cl): An electron-withdrawing and polarizable group that adds a small degree of polarity.

-

Trifluoromethoxy Group (-OCF₃): This is a critical determinant of the molecule's behavior. The -OCF₃ group is known to be highly lipophilic and a poor hydrogen bond acceptor.[3][4] Its presence is expected to significantly enhance solubility in less polar and nonpolar organic solvents compared to its non-fluorinated analogs.[4][5] The trifluoromethoxy group's high lipophilicity often surpasses that of a trifluoromethyl (-CF₃) group.[4]

Predicted Solubility Profile:

Based on this structural analysis, we can predict the following solubility trends:

-

High Solubility Predicted in Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent hydrogen bond acceptors and are highly polar. They should effectively solvate the carboxylic acid group and the polar pyridine ring, leading to high solubility.

-

Moderate to High Solubility Predicted in Polar Protic Solvents: Alcohols such as methanol, ethanol, and isopropanol can act as both hydrogen bond donors and acceptors. They will interact favorably with the carboxylic acid. However, the highly lipophilic -OCF₃ group may limit the overall solubility compared to that in polar aprotic solvents.

-

Moderate Solubility Predicted in Ethers and Ketones: Solvents like Tetrahydrofuran (THF), acetone, and ethyl acetate have moderate polarity and can accept hydrogen bonds. They should offer a balance, solvating the polar parts of the molecule while also accommodating the lipophilic trifluoromethoxy group.

-

Low Solubility Predicted in Nonpolar Solvents: Nonpolar solvents such as hexane, cyclohexane, and toluene lack the ability to form strong interactions with the polar carboxylic acid group. Therefore, the compound is expected to have poor solubility in these solvents, despite the lipophilic character of the -OCF₃ group.

Table 2: Predicted Qualitative Solubility of 6-Chloro-2-(trifluoromethoxy)nicotinic acid in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Strong H-bond acceptance and high polarity effectively solvate the entire molecule. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | Strong H-bonding with the carboxylic acid group, but the lipophilic tail may limit miscibility. |

| Ketones | Acetone, Methyl Ethyl Ketone | Moderate | Good balance of polarity and ability to accept hydrogen bonds. |

| Ethers | Tetrahydrofuran (THF), Dioxane | Moderate | Moderate polarity and H-bond acceptance accommodate both polar and nonpolar regions. |

| Esters | Ethyl Acetate | Moderate | Moderate polarity offers a reasonable balance for solvation. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Low to Moderate | Can solvate the lipophilic portion, but poor H-bonding with the carboxylic acid. |

| Aromatic | Toluene, Xylene | Low | Primarily nonpolar interactions; insufficient to overcome the energy of the crystal lattice. |

| Aliphatic | Hexane, Cyclohexane | Very Low | Nonpolar nature cannot effectively solvate the polar functional groups. |

Experimental Protocol for Quantitative Solubility Determination

To move from prediction to empirical fact, a robust and validated experimental protocol is essential. The saturation shake-flask method is the gold standard for determining thermodynamic solubility.[6]

Figure 2: A workflow diagram for the experimental determination of thermodynamic solubility using the shake-flask method.

3.1. Materials and Equipment

-

6-Chloro-2-(trifluoromethoxy)nicotinic acid (purity >98%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (4-decimal place)

-

Glass vials with PTFE-lined screw caps

-

Orbital shaker with temperature control

-

Centrifuge or syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Appropriate HPLC column (e.g., C18)

3.2. Step-by-Step Methodology

-

Preparation of Standards:

-

Accurately prepare a stock solution of the compound in a suitable solvent in which it is freely soluble (e.g., acetonitrile or methanol).

-

Perform serial dilutions to create a set of at least five calibration standards spanning the expected solubility range.

-

-

Sample Preparation (Shake-Flask):

-

Add an excess amount of solid 6-Chloro-2-(trifluoromethoxy)nicotinic acid to a series of vials. An amount that is visually in excess after equilibration is sufficient (e.g., ~5-10 mg).

-

Accurately add a known volume of the test solvent to each vial (e.g., 2.0 mL).

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the samples for a predetermined period to ensure equilibrium is reached. A typical duration is 24 to 48 hours. It is advisable to sample at multiple time points (e.g., 24h and 48h) to confirm that the concentration has plateaued, signifying equilibrium.[6]

-

-

Phase Separation:

-

After equilibration, remove the vials and allow any remaining solid to settle.

-

Carefully withdraw a sample of the supernatant.

-

To ensure all solid material is removed, either:

-

Centrifuge the vials at high speed and collect the supernatant.

-

Filter the supernatant through a 0.22 µm solvent-compatible syringe filter (PTFE is generally a good choice for organic solvents). Discard the first portion of the filtrate to saturate any potential binding sites on the filter material.

-

-

-

Analysis by HPLC:

-

Immediately dilute the clear supernatant with the mobile phase to a concentration that falls within the range of the calibration curve.

-

Develop a suitable HPLC method (e.g., reversed-phase on a C18 column with a mobile phase of acetonitrile and water with 0.1% formic acid). The detection wavelength should be set to the λmax of the compound.

-

Inject the prepared standards and samples onto the HPLC system.

-

-

Data Analysis and Calculation:

-

Generate a calibration curve by plotting the peak area of the standards against their known concentrations.

-

Using the regression equation from the calibration curve, calculate the concentration of the compound in the diluted sample.

-

Account for the dilution factor to determine the final solubility of 6-Chloro-2-(trifluoromethoxy)nicotinic acid in the test solvent. Express the result in appropriate units (e.g., mg/mL or mM).

-

Conclusion

While empirical data for the solubility of 6-Chloro-2-(trifluoromethoxy)nicotinic acid remains scarce, a systematic analysis of its molecular structure provides a robust predictive framework for its behavior in organic solvents. The presence of both a polar carboxylic acid and a highly lipophilic trifluoromethoxy group suggests a nuanced solubility profile, with a preference for polar aprotic solvents like DMSO and moderate solubility in alcohols and ketones. This guide provides not only a theoretical foundation for understanding these properties but also a detailed, actionable protocol for their precise experimental determination. By combining predictive chemical principles with rigorous empirical validation, researchers can confidently and efficiently utilize this important chemical intermediate in their development programs.

References

-

Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Retrieved from [Link]

-

MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(9), 3009. Retrieved from [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

-

Nature. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Scientific Reports, 10(1), 19742. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

ResearchGate. (2017). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Retrieved from [Link]

-

ResearchGate. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-6-(trifluoromethyl)nicotinic acid. Retrieved from [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

-

CORE. (2010). Organic Solvent Solubility Data Book. Retrieved from [Link]

-

Dissolution Technologies. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

ACS Publications. (2022). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 122(6), 5927-6012. Retrieved from [Link]

-

ResearchGate. (n.d.). Physical properties of some common organic solvents. Retrieved from [Link]

-

Sciforum. (2023). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Retrieved from [Link]

-

ChemRxiv. (2023). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents. Retrieved from [Link]

-

ResearchGate. (2013). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Retrieved from [Link]

-

Daikin Chemicals. (2018). Measurement of water solubility for PFHXA. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. 4, 15. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 1.6: Physical properties of organic compounds. Retrieved from [Link]

-

American Pharmaceutical Review. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]

-

PubChem. (n.d.). 6-Chloro-4-(trifluoromethyl)nicotinic acid. Retrieved from [Link]

-

MDPI. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Molecules, 26(24), 7583. Retrieved from [Link]

Sources

spectroscopic data (NMR, IR, MS) of 6-Chloro-2-(trifluoromethoxy)nicotinic acid

An In-Depth Technical Guide to the Spectroscopic Characterization of 6-Chloro-2-(trifluoromethoxy)nicotinic acid

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's structural and electronic properties is paramount. This guide provides a detailed analysis of the spectroscopic data for 6-Chloro-2-(trifluoromethoxy)nicotinic acid, a substituted pyridine derivative of significant interest in advanced chemical synthesis.[1] By examining its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we can elucidate the foundational characteristics that inform its reactivity and potential applications.

Molecular Structure and Properties

6-Chloro-2-(trifluoromethoxy)nicotinic acid is an aromatic heterocyclic compound with the molecular formula C₇H₃ClF₃NO₃ and a molecular weight of 241.55 g/mol .[1] Its structure features a nicotinic acid backbone substituted with a chlorine atom at the 6-position and a trifluoromethoxy group at the 2-position. This unique substitution pattern imparts specific electronic and steric properties that are critical for its role as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1]

The presence of electron-withdrawing groups (chlorine and trifluoromethoxy) and an electron-donating/directing carboxylic acid group on the pyridine ring creates a distinct electronic environment that is reflected in its spectroscopic signatures.

Caption: Molecular structure of 6-Chloro-2-(trifluoromethoxy)nicotinic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. While specific experimental spectra for this exact compound are not widely published, a robust prediction of the ¹H and ¹³C NMR spectra can be made based on established principles and data from analogous structures like nicotinic and chloronicotinic acids.[2][3]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring.

-

H-4: This proton is situated between the electron-withdrawing carboxylic acid group and the C-5 position. It is expected to appear as a doublet.

-

H-5: This proton is adjacent to the chlorine-bearing carbon and H-4. It will also appear as a doublet, coupled to H-4.

The electron-withdrawing nature of the chlorine, trifluoromethoxy, and carboxylic acid groups will shift these proton signals downfield compared to unsubstituted pyridine.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all seven carbon atoms in the molecule.

-

Carboxylic Carbon (C=O): This carbon will appear significantly downfield, typically in the 165-175 ppm range.

-

Aromatic Carbons: The six carbons of the pyridine ring will have distinct chemical shifts influenced by their substituents.

-

C-2 and C-6: These carbons, directly bonded to the highly electronegative trifluoromethoxy and chlorine groups, respectively, will be the most downfield of the ring carbons.

-

C-3: The carbon bearing the carboxylic acid group.

-

C-4 and C-5: The carbons bonded to hydrogen atoms.

-

-

Trifluoromethoxy Carbon (-OCF₃): This carbon will show a characteristic quartet splitting pattern due to coupling with the three fluorine atoms.

Table 1: Predicted NMR Spectroscopic Data

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| ¹H NMR | |||

| -COOH | 11.0 - 13.0 | Broad Singlet | Exchangeable proton, shift is concentration and solvent dependent. |

| H-4 | 8.0 - 8.4 | Doublet | |

| H-5 | 7.6 - 8.0 | Doublet | |

| ¹³C NMR | |||

| C=O | 165 - 175 | Singlet | Carboxylic acid carbon. |

| C-2 | 155 - 165 | Quartet (JC-F) | Attached to -OCF₃ group. |

| C-6 | 150 - 160 | Singlet | Attached to -Cl group. |

| C-4 | 140 - 150 | Singlet | |

| C-5 | 120 - 130 | Singlet | |

| C-3 | 115 - 125 | Singlet |

| -OCF₃ | 118 - 122 | Quartet (¹JC-F ≈ 260 Hz) | Trifluoromethoxy carbon. |

Caption: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of 6-Chloro-2-(trifluoromethoxy)nicotinic acid is expected to be complex but will display characteristic absorption bands. Comparisons to the spectra of nicotinic acid and its derivatives provide a solid basis for assignments.[4][5][6]

Table 2: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 2500-3300 | O-H stretch (broad) | Carboxylic Acid |

| 1700-1725 | C=O stretch | Carboxylic Acid |

| 1550-1610 | C=C and C=N stretches | Aromatic Pyridine Ring |

| 1250-1300 | C-O stretch | Carboxylic Acid / Aryl Ether |

| 1150-1250 | C-F stretches (strong) | Trifluoromethoxy (-OCF₃) |

| 1000-1100 | C-O-C stretch | Aryl-Alkyl Ether |

| 700-800 | C-Cl stretch | Chloro-Aromatic |

The broad O-H stretch is a hallmark of the hydrogen-bonded carboxylic acid dimer. The strong C=O stretch confirms the presence of the carboxyl group. The multiple strong bands in the 1150-1250 cm⁻¹ region are characteristic of the C-F bonds in the trifluoromethoxy group.

Caption: Correlation of functional groups to IR absorption regions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its identity and structural features.

The monoisotopic mass of C₇H₃ClF₃NO₃ is 240.97536 Da.[7] Using electrospray ionization (ESI), a common technique for polar molecules like carboxylic acids, one would expect to observe the protonated molecule [M+H]⁺ at m/z 241.98264 or the deprotonated molecule [M-H]⁻ at m/z 239.96808.[7] The presence of chlorine would result in a characteristic M+2 isotope pattern with an intensity ratio of approximately 3:1 for the signals corresponding to the ³⁵Cl and ³⁷Cl isotopes.

Fragmentation analysis (MS/MS) would likely show initial loss of small, stable molecules:

-

Loss of H₂O (18 Da) from the carboxylic acid.

-

Loss of CO₂ (44 Da) via decarboxylation.

-

Loss of •CF₃ (69 Da) is also a potential fragmentation pathway.

Table 3: Predicted Mass Spectrometry Data (ESI)

| Ion | Adduct Type | Predicted m/z | Notes |

|---|---|---|---|

| [M-H]⁻ | Deprotonated Molecule | 239.96808 | Commonly observed in negative ion mode.[7] |

| [M+H]⁺ | Protonated Molecule | 241.98264 | Commonly observed in positive ion mode.[7] |

| [M+Na]⁺ | Sodium Adduct | 263.96458 | Often seen as an impurity adduct.[7] |

Caption: A typical workflow for mass spectrometry analysis.

Experimental Protocols

To ensure data integrity and reproducibility, standardized protocols are essential.

Protocol 1: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of 6-Chloro-2-(trifluoromethoxy)nicotinic acid and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Perform standard tuning and matching of the probe.

-

Locking and Shimming: Lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition: Acquire a ¹H spectrum using a standard pulse sequence (e.g., zg30). Acquire a ¹³C spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). Typical parameters include a 30° pulse, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H signals and pick peaks for both spectra.

Protocol 2: IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Background Scan: Ensure the ATR crystal (e.g., diamond) is clean. Record a background spectrum of the empty ATR unit.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure firm contact between the sample and the crystal.

-

Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Protocol 3: Mass Spectrometry (LC-MS with ESI)

-

Sample Preparation: Prepare a dilute solution of the compound (approx. 1-10 µg/mL) in a suitable solvent mixture like acetonitrile/water with 0.1% formic acid (for positive ion mode) or ammonium acetate (for negative ion mode).

-

LC System: While direct infusion is possible, using an HPLC system allows for sample cleanup. A short C18 column can be used with a simple isocratic or gradient elution.

-

MS Instrument Setup: Set up the ESI source parameters (e.g., capillary voltage, gas flow, temperature). Calibrate the mass analyzer using a known standard.

-

Acquisition Method: Create an acquisition method to scan a relevant mass range (e.g., m/z 50-500) in both positive and negative ion modes.

-

Analysis: Inject the sample. The mass spectrometer will detect the ions as they elute from the column, generating a mass spectrum corresponding to the compound of interest.

Conclusion

The spectroscopic profile of 6-Chloro-2-(trifluoromethoxy)nicotinic acid is well-defined by the interplay of its constituent functional groups. NMR spectroscopy reveals the specific arrangement of protons and carbons in its substituted pyridine core. IR spectroscopy provides rapid confirmation of the carboxylic acid, chloro, and trifluoromethoxy groups. Finally, mass spectrometry confirms the compound's molecular weight and offers insights into its stability and fragmentation pathways. Together, these techniques provide a comprehensive and essential dataset for any researcher working with this versatile chemical intermediate, ensuring its unambiguous identification and facilitating its use in complex synthetic endeavors.

References

-

ResearchGate. (2013). Molecular structure, spectroscopic properties and DFT calculations of 2-(methylthio)nicotinic acid. Available at: [Link]

-

ResearchGate. (n.d.). FT-IR spectra of Nicotinic acid (a) control and (b) treated. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Research. (2016). Theoretical and Experimental Studies of Vibrational Spectra of Nicotinic Acid. Available at: [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001406). Available at: [Link]

-

PubMed Central (PMC). (n.d.). Copper Complexes of Nicotinic-Aromatic Carboxylic Acids as Superoxide Dismutase Mimetics. Available at: [Link]

-

PubChemLite. (n.d.). 6-chloro-2-(trifluoromethoxy)nicotinic acid (C7H3ClF3NO3). Available at: [Link]

-

PubMed. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Available at: [Link]

-

SIELC Technologies. (n.d.). Analysis of Nicotinic Acid and Nicotinamide (Vitamin B3) on Newcrom AH Column. Available at: [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001488). Available at: [Link]

Sources

- 1. 6-Chloro-2-(trifluoromethoxy)nicotinic Acid|CAS 1221171-91-0 [benchchem.com]

- 2. hmdb.ca [hmdb.ca]

- 3. 6-Chloronicotinic acid(5326-23-8) 1H NMR spectrum [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. jocpr.com [jocpr.com]

- 7. PubChemLite - 6-chloro-2-(trifluoromethoxy)nicotinic acid (C7H3ClF3NO3) [pubchemlite.lcsb.uni.lu]

biological activity of trifluoromethoxy-substituted nicotinic acids

An In-Depth Technical Guide to the Biological Activity of Trifluoromethoxy-Substituted Nicotinic Acids

Executive Summary

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. Among these, the trifluoromethoxy (-OCF₃) group stands out for its unique combination of electronic and physicochemical properties that can profoundly enhance the therapeutic potential of a molecular scaffold. This guide provides a comprehensive analysis of the biological activity of nicotinic acids substituted with the trifluoromethoxy group. We will explore the synthetic rationale, the significant impact on pharmacokinetic and pharmacodynamic profiles, and the resulting therapeutic possibilities. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the distinct advantages of trifluoromethoxylation in their discovery programs.

Introduction: The Trifluoromethoxy Group as a Privileged Substituent in Nicotinic Acid Scaffolds

Nicotinic acid, or niacin (Vitamin B3), and its derivatives are well-established pharmacophores. Beyond its nutritional role, nicotinic acid is a potent modulator of lipid metabolism, primarily through its action on the G protein-coupled receptor GPR109A, making it a therapeutic agent for dyslipidemia[1]. The pyridine carboxylic acid core of nicotinic acid serves as a versatile template for designing novel therapeutic agents.

The introduction of a trifluoromethoxy (-OCF₃) group onto this scaffold is a deliberate strategy to optimize drug-like properties. The -OCF₃ group is often considered a "super-halogen" or a pseudohalogen bioisostere due to its unique electronic and steric characteristics[2]. It imparts a powerful portfolio of effects:

-

Enhanced Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the -OCF₃ group highly resistant to enzymatic degradation, particularly by cytochrome P450 (CYP) enzymes. This can significantly increase a compound's in vivo half-life[3][4].

-

Increased Lipophilicity : With a Hansch-Leo π value of +1.04, the trifluoromethoxy group is more lipophilic than a trifluoromethyl group (+0.88) and significantly more so than a methoxy group. This property is critical for modulating membrane permeability and bioavailability[2][3].

-

Potent Electron-Withdrawing Effects : The high electronegativity of the fluorine atoms creates a strong inductive electron-withdrawing effect, which can modulate the pKa of the nicotinic acid moiety and influence its interaction with biological targets[4].

-

Bioisosteric Mimicry : The -OCF₃ group can act as a bioisostere for other functional groups, influencing molecular conformation and binding interactions in ways that can enhance target affinity and selectivity[2].

Unlike the more common methoxy (-OCH₃) group, which is prone to O-dealkylation, the -OCF₃ group offers a metabolically robust alternative. Its properties distinguish it even from the trifluoromethyl (-CF₃) group by combining the lipophilicity of the moiety with the polarity of the ether oxygen, allowing for fine-tuning of a molecule's physicochemical profile[5].

Sources

The Strategic Value of 6-Chloro-2-(trifluoromethoxy)nicotinic Acid in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Privileged Scaffold

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to achieving desired therapeutic profiles. 6-Chloro-2-(trifluoromethoxy)nicotinic acid, a halogenated and fluorinated pyridine derivative, represents a compelling, albeit underexplored, scaffold for medicinal chemists. Its unique constellation of structural and electronic features—a reactive chloropyridine core, a bioisosterically significant nicotinic acid moiety, and the influential trifluoromethoxy group—positions it as a versatile starting point for the synthesis of novel therapeutic agents. This technical guide will provide an in-depth analysis of the potential applications of 6-Chloro-2-(trifluoromethoxy)nicotinic acid, grounded in the established principles of medicinal chemistry and supported by analogous findings in the scientific literature.

Core Structural Features and Their Significance in Drug Design

The therapeutic potential of 6-Chloro-2-(trifluoromethoxy)nicotinic acid can be deconstructed by examining its principal components: the trifluoromethoxy group and the chloronicotinic acid core.

The Trifluoromethoxy Group: A "Super-Halogen" for Enhanced Drug-Like Properties

The trifluoromethoxy (-OCF₃) group has emerged as a powerful tool in medicinal chemistry for its ability to fine-tune the physicochemical properties of drug candidates.[1][2] Its incorporation into a molecular scaffold can confer several advantages:

-